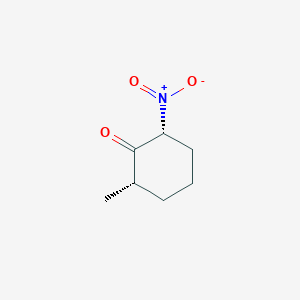
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one is a chiral compound with a cyclohexanone core substituted with a methyl group at the 2-position and a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Methyl-6-nitrocyclohexan-1-one typically involves the nitration of a suitable cyclohexanone derivative. One common method is the nitration of 2-methylcyclohexanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products
Reduction: (2S,6R)-2-Methyl-6-aminocyclohexan-1-one.
Oxidation: (2S,6R)-2-Carboxy-6-nitrocyclohexan-1-one.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,6R)-2-Methyl-6-nitrocyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6R)-2-Methyl-6-aminocyclohexan-1-one: A reduced form of the compound with an amino group instead of a nitro group.
(2S,6R)-2-Carboxy-6-nitrocyclohexan-1-one: An oxidized form with a carboxylic acid group.
(2S,6R)-2-Methyl-6-thiocyclohexan-1-one: A substituted derivative with a thiol group.
Uniqueness
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a nitro group on the cyclohexanone ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
80594-90-7 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S,6R)-2-methyl-6-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
HYCOIAFXVYRZBA-NTSWFWBYSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H](C1=O)[N+](=O)[O-] |
SMILES canonique |
CC1CCCC(C1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


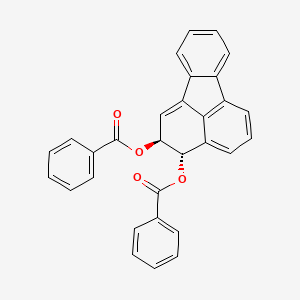
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
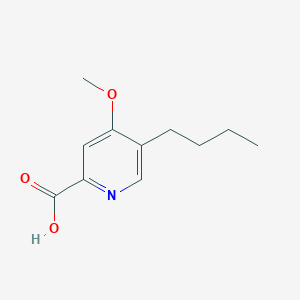
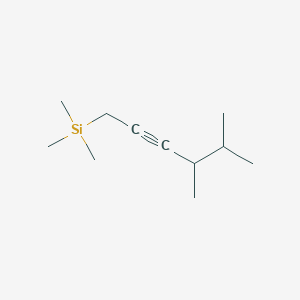
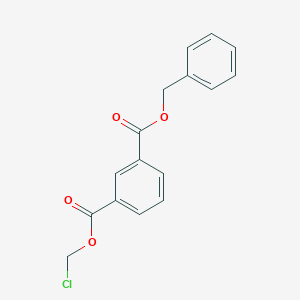
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
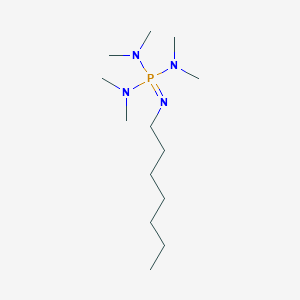
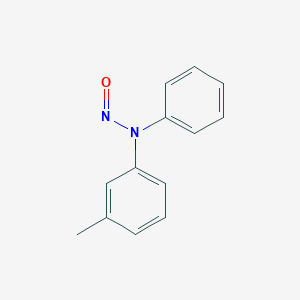
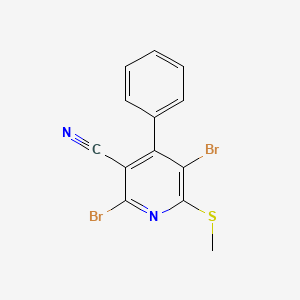
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
